Ethyl 4-((5-(2-methylthiazol-4-yl)thiophen-2-yl)sulfonyl)piperazine-1-carboxylate Ethyl 4-((5-(2-methylthiazol-4-yl)thiophen-2-yl)sulfonyl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 940992-70-1
VCID: VC6204078
InChI: InChI=1S/C15H19N3O4S3/c1-3-22-15(19)17-6-8-18(9-7-17)25(20,21)14-5-4-13(24-14)12-10-23-11(2)16-12/h4-5,10H,3,6-9H2,1-2H3
SMILES: CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(S2)C3=CSC(=N3)C
Molecular Formula: C15H19N3O4S3
Molecular Weight: 401.51

Ethyl 4-((5-(2-methylthiazol-4-yl)thiophen-2-yl)sulfonyl)piperazine-1-carboxylate

CAS No.: 940992-70-1

Cat. No.: VC6204078

Molecular Formula: C15H19N3O4S3

Molecular Weight: 401.51

* For research use only. Not for human or veterinary use.

Ethyl 4-((5-(2-methylthiazol-4-yl)thiophen-2-yl)sulfonyl)piperazine-1-carboxylate - 940992-70-1

Specification

CAS No. 940992-70-1
Molecular Formula C15H19N3O4S3
Molecular Weight 401.51
IUPAC Name ethyl 4-[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]sulfonylpiperazine-1-carboxylate
Standard InChI InChI=1S/C15H19N3O4S3/c1-3-22-15(19)17-6-8-18(9-7-17)25(20,21)14-5-4-13(24-14)12-10-23-11(2)16-12/h4-5,10H,3,6-9H2,1-2H3
Standard InChI Key HJPWHKHKEOBFSE-UHFFFAOYSA-N
SMILES CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(S2)C3=CSC(=N3)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three heterocyclic systems:

  • A thiophene ring (5-membered sulfur-containing ring) at the core.

  • A 2-methylthiazole substituent (5-membered ring with nitrogen and sulfur atoms) linked to the thiophene.

  • A piperazine-sulfonyl group connected via an ethyl carboxylate ester .

This arrangement confers both lipophilic (thiophene, thiazole) and polar (sulfonyl, piperazine) properties, suggesting potential membrane permeability and target binding capabilities.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number940992-70-1
Molecular FormulaC15H19N3O4S3\text{C}_{15}\text{H}_{19}\text{N}_{3}\text{O}_{4}\text{S}_{3}
Molecular Weight401.5 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Spectroscopic Characterization

While direct spectral data (e.g., NMR, IR) for this compound are absent in the provided sources, analogous compounds offer insights. For instance, ethyl 4-methylthiazole-5-carboxylate (CAS 20582-55-2) exhibits distinct 1H^1\text{H} NMR signals at δ 2.64 (s, 3H) for methyl groups and δ 4.14 (q, 2H) for ethoxy protons . Similarly, the sulfonyl group in related piperazine derivatives typically shows strong IR absorption near 1350–1200 cm1^{-1} (asymmetric S=O stretch) .

Synthetic Strategies and Reaction Pathways

Core Thiophene-Thiazole Assembly

The thiophene-thiazole scaffold likely originates from cyclocondensation reactions. A plausible route involves:

  • Thiophene Formation: Cyclization of 1,4-diketones with Lawesson’s reagent or elemental sulfur.

  • Thiazole Introduction: Reaction of α-halo ketones with thioamides, as seen in the synthesis of ethyl 2-methylthiazole-4-carboxylate (CAS 6436-59-5) .

For example, bromination of 2-methylthiazole-4-carboxylate derivatives using N\text{N}-bromosuccinimide (NBS) in CCl4\text{CCl}_4 yields bromomethyl intermediates (31–38% yield) , which could facilitate cross-coupling with thiophene precursors.

Sulfonylation and Piperazine Coupling

The sulfonyl-piperazine moiety is introduced via sulfonylation reactions. A two-step sequence may involve:

  • Sulfonation: Treating the thiophene-thiazole intermediate with chlorosulfonic acid to install the sulfonyl chloride group.

  • Piperazine Attachment: Nucleophilic substitution with piperazine in the presence of a base (e.g., Et3N\text{Et}_3\text{N}), followed by esterification with ethyl chloroformate .

Reaction yields for analogous piperazine sulfonamides range from 39% (using polyphosphoric acid at 120°C) to 65% (under mild conditions with ammonium acetate) , highlighting the sensitivity of these steps to temperature and catalyst choice.

Table 2: Representative Reaction Yields for Analogous Compounds

Reaction TypeConditionsYield
BrominationNBS, CCl4\text{CCl}_4, reflux31–38%
CyclocondensationPolyphosphoric acid, 120°C39%
Schiff Base FormationNH4OAc\text{NH}_4\text{OAc}, MeOH, rt65%

Challenges and Future Directions

Synthetic Optimization

Current methods for analogous compounds suffer from moderate yields (30–65%) , necessitating catalyst screening (e.g., Pd-based cross-coupling) or flow chemistry approaches to improve efficiency.

Pharmacological Profiling

Priority research areas include:

  • ADMET Studies: Predicting absorption, distribution, and toxicity using in silico models.

  • Target Identification: High-throughput screening against kinase panels or microbial assays.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator